N-Decylzinc bromide
Overview
Description
N-Decylzinc bromide is an organozinc compound with the chemical formula C10H21ZnBr. It is a colorless to pale yellow liquid known for its strong and unstable odor. This compound is primarily used as a reagent in organic synthesis, particularly for the construction of carbon-carbon and carbon-metal bonds .
Scientific Research Applications
N-Decylzinc bromide has several applications in scientific research:
Safety and Hazards
N-Decylzinc bromide is a highly flammable liquid and vapor. It releases flammable gases when in contact with water, which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer .
Future Directions
While specific future directions for N-Decylzinc bromide were not found in the search results, there is ongoing research into zinc-based batteries, which could potentially use zinc compounds like this compound . These batteries are seen as promising candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .
Mechanism of Action
Target of Action
N-Decylzinc bromide is primarily used as a reagent in organic synthesis . Its primary targets are a variety of organic compounds, including aldehydes, ketones, aryl halides, and alkynes . These compounds play crucial roles in various chemical reactions, serving as the building blocks for more complex molecules.
Mode of Action
The interaction of this compound with its targets primarily involves the construction of carbon-carbon and carbon-metal bonds . This compound reacts with the target molecules, facilitating the formation of these bonds and leading to the synthesis of new organic compounds .
Pharmacokinetics
As a laboratory reagent, it is typically handled and stored under controlled conditions to ensure its stability and effectiveness . Its bioavailability would largely depend on the specific conditions of its use, including the reaction environment and the presence of other compounds.
Result of Action
The primary result of this compound’s action is the synthesis of new organic compounds through the formation of carbon-carbon and carbon-metal bonds . This can lead to the production of a wide range of organic compounds, depending on the specific targets and reaction conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be highly flammable and can react with water to release flammable gases . Therefore, it is typically handled and stored under inert gas and protected from moisture . Other factors, such as temperature and the presence of other compounds, can also affect its reactivity and effectiveness.
Biochemical Analysis
Biochemical Properties
Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes .
Cellular Effects
Zinc, a component of N-Decylzinc bromide, is known to have significant effects on various types of cells and cellular processes .
Temporal Effects in Laboratory Settings
Safety data sheets indicate that this compound can cause burns by all exposure routes and may cause difficulty in breathing .
Transport and Distribution
Zinc transporters regulate zinc levels by controlling zinc influx and efflux between extracellular and intracellular compartments, thus, modulating the zinc concentration and distribution .
Subcellular Localization
Recent advances in the prediction of subcellular localization of proteins could potentially be applied to study the subcellular localization of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Decylzinc bromide is typically prepared by reacting decane with zinc powder in the presence of a bromide source. The reaction can be carried out using hydrogen bromide or bromine in a suitable solvent .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the reaction of decane with zinc powder and a bromide source under controlled conditions to ensure high yield and purity. The reaction is usually conducted in a solvent like tetrahydrofuran (THF) to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: N-Decylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can react with aldehydes, ketones, aryl halides, and alkynes to form new compounds.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are limited, organozinc compounds generally participate in these types of reactions under appropriate conditions.
Common Reagents and Conditions:
Aldehydes and Ketones: React with this compound to form secondary and tertiary alcohols.
Aryl Halides and Alkynes: React to form carbon-carbon bonds, often in the presence of catalysts like palladium.
Major Products: The major products formed from these reactions include various alcohols, alkanes, and other organozinc derivatives .
Comparison with Similar Compounds
Tetrabutylammonium Bromide: Like N-Decylzinc bromide, this compound is used as a reagent in organic synthesis, particularly for its ability to form carbon-carbon bonds.
Other Organozinc Compounds: Compounds such as diethylzinc and dimethylzinc share similar reactivity patterns and applications in organic synthesis.
Uniqueness: this compound is unique due to its specific alkyl chain length, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable reagent for synthesizing specific organic molecules that require a decyl group .
Properties
IUPAC Name |
bromozinc(1+);decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21.BrH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHCUVJQVVJPTJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[CH2-].[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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